24-Hour Ammonia Exposure Reduction: GPB Achieves 21-30% Lower AUC vs. NaPBA at Equimolar PBA Dosing
In direct head-to-head comparison studies, glycerol phenylbutyrate (GPB) consistently demonstrated lower 24-hour ammonia exposure compared to sodium phenylbutyrate (NaPBA) when both were dosed to deliver equimolar amounts of phenylbutyric acid (PBA). In a Phase 2 study of 10 adult UCD patients, GPB achieved a time-normalized ammonia AUC of 26.2 μmol/L versus 38.4 μmol/L for NaPBA, representing an approximately 30% reduction (not statistically significant; post hoc analysis confirmed non-inferiority) [1]. In a pediatric study of 15 children aged 2 months to 5 years, the ratio of means for 24-hour ammonia AUC was 0.79 (95% CI: 0.593–1.055), corresponding to a 21% lower ammonia exposure on GPB versus NaPBA, which met predefined non-inferiority criteria (p = 0.03 by Wilcoxon test) [2].
| Evidence Dimension | 24-hour ammonia exposure (AUC) |
|---|---|
| Target Compound Data | Adults: 26.2 μmol/L (time-normalized AUC); Children: AUC ratio 0.79 vs. NaPBA |
| Comparator Or Baseline | Sodium phenylbutyrate (NaPBA): Adults: 38.4 μmol/L (time-normalized AUC); Children: reference ratio = 1.0 |
| Quantified Difference | Adults: ~30% reduction (26.2 vs. 38.4 μmol/L); Children: 21% reduction (AUC ratio 0.79) |
| Conditions | Adult Phase 2 open-label switch-over study (n=10); Pediatric open-label switch-over study (n=15, ages 2 mo–5 yr); both dosed to deliver equimolar PBA over 7 days at steady state |
Why This Matters
This demonstrates that GPB provides at least equivalent, and numerically superior, ammonia control at equimolar PBA dosing, offering a potential therapeutic advantage for chronic hyperammonemia management.
- [1] Lee B, et al. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control. Mol Genet Metab. 2010;100(3):221-228. doi:10.1016/j.ymgme.2010.03.014 View Source
- [2] Berry SA, et al. Ammonia control in children ages 2 months through 5 years with urea cycle disorders: comparison of sodium phenylbutyrate and glycerol phenylbutyrate. J Pediatr. 2013;162(6):1228-1234.e1. doi:10.1016/j.jpeds.2012.11.084 View Source
